molecular formula C7H8O3 B1298545 2,4-Dimethylfuran-3-carboxylic acid CAS No. 15058-72-7

2,4-Dimethylfuran-3-carboxylic acid

Cat. No.: B1298545
CAS No.: 15058-72-7
M. Wt: 140.14 g/mol
InChI Key: JFXXYKVSLHRBAA-UHFFFAOYSA-N
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Description

2,4-Dimethylfuran-3-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylfuran-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylfuran.

    Oxidation: The furan ring is oxidized to introduce the carboxylic acid group at the 3-position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions include:

    Oxidation: 2,4-Dimethylfuran-3,5-dicarboxylic acid.

    Reduction: 2,4-Dimethylfuran-3-methanol.

    Substitution: 2,4-Dimethyl-5-bromofuran-3-carboxylic acid.

Scientific Research Applications

2,4-Dimethylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethylfuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxylic acid: Similar structure but with methyl groups at positions 2 and 5.

    2,4-Dimethylfuran-5-carboxylic acid: Similar structure but with the carboxylic acid group at position 5.

    2,3-Dimethylfuran: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Uniqueness

2,4-Dimethylfuran-3-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both methyl groups and a carboxylic acid group on the furan ring allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,4-dimethylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXXYKVSLHRBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348564
Record name 2,4-dimethyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15058-72-7
Record name 2,4-dimethyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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